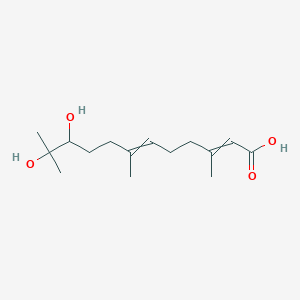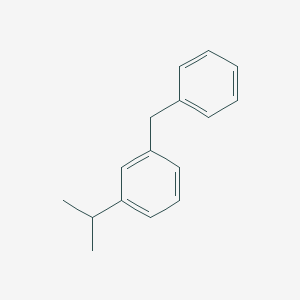![molecular formula C11H24OSi B14292772 Silane, [(1-ethenylhexyl)oxy]trimethyl- CAS No. 117184-66-4](/img/structure/B14292772.png)
Silane, [(1-ethenylhexyl)oxy]trimethyl-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Silane, [(1-ethenylhexyl)oxy]trimethyl-, is an organosilicon compound characterized by the presence of a silicon atom bonded to three methyl groups and one [(1-ethenylhexyl)oxy] group. This compound is part of the broader class of silanes, which are widely used in various industrial and scientific applications due to their unique chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Silane, [(1-ethenylhexyl)oxy]trimethyl-, typically involves the hydrosilylation reaction. This process includes the addition of a silicon-hydrogen bond across an unsaturated carbon-carbon bond, such as an alkene or alkyne. The reaction is often catalyzed by transition metals like platinum or rhodium. The general reaction scheme can be represented as follows:
R−SiH3+CH2=CH−R′→R−SiH2−CH2−CH2−R′
In this case, the [(1-ethenylhexyl)oxy] group is introduced to the silicon atom through a similar hydrosilylation process.
Industrial Production Methods
On an industrial scale, the production of Silane, [(1-ethenylhexyl)oxy]trimethyl-, involves the use of large-scale hydrosilylation reactors. These reactors are designed to handle the high pressures and temperatures required for efficient catalysis. The process is optimized to ensure high yields and purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
Silane, [(1-ethenylhexyl)oxy]trimethyl-, undergoes various chemical reactions, including:
Oxidation: The silicon atom can be oxidized to form silanols or siloxanes.
Reduction: The compound can act as a reducing agent in certain organic reactions.
Substitution: The [(1-ethenylhexyl)oxy] group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Halogenating agents like chlorine or bromine are often employed.
Major Products Formed
Oxidation: Silanols and siloxanes.
Reduction: Corresponding reduced silanes.
Substitution: Various substituted silanes depending on the reagents used.
Applications De Recherche Scientifique
Silane, [(1-ethenylhexyl)oxy]trimethyl-, has numerous applications in scientific research:
Chemistry: Used as a precursor in the synthesis of other organosilicon compounds.
Biology: Employed in the modification of biomolecules for enhanced stability and functionality.
Medicine: Investigated for its potential use in drug delivery systems due to its biocompatibility.
Industry: Utilized in the production of advanced materials, such as coatings and adhesives, due to its ability to form strong bonds with various substrates.
Mécanisme D'action
The mechanism of action of Silane, [(1-ethenylhexyl)oxy]trimethyl-, involves its ability to form strong covalent bonds with other molecules. The silicon atom, with its vacant d-orbitals, can engage in various bonding interactions, making it a versatile compound in chemical reactions. The [(1-ethenylhexyl)oxy] group provides additional reactivity, allowing for further functionalization and modification.
Comparaison Avec Des Composés Similaires
Similar Compounds
Trimethylsilane: Similar in structure but lacks the [(1-ethenylhexyl)oxy] group.
Triethylsilane: Contains ethyl groups instead of methyl groups.
Phenylsilane: Contains a phenyl group instead of the [(1-ethenylhexyl)oxy] group.
Uniqueness
Silane, [(1-ethenylhexyl)oxy]trimethyl-, is unique due to the presence of the [(1-ethenylhexyl)oxy] group, which imparts additional reactivity and functionality compared to other silanes. This makes it particularly useful in applications requiring specific chemical modifications and interactions.
Propriétés
Numéro CAS |
117184-66-4 |
|---|---|
Formule moléculaire |
C11H24OSi |
Poids moléculaire |
200.39 g/mol |
Nom IUPAC |
trimethyl(oct-1-en-3-yloxy)silane |
InChI |
InChI=1S/C11H24OSi/c1-6-8-9-10-11(7-2)12-13(3,4)5/h7,11H,2,6,8-10H2,1,3-5H3 |
Clé InChI |
RYUNUPHUZIQJNG-UHFFFAOYSA-N |
SMILES canonique |
CCCCCC(C=C)O[Si](C)(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


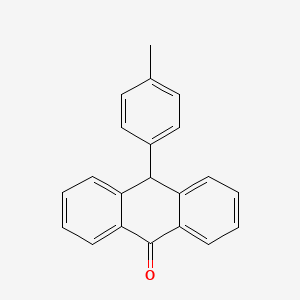

![1-(Methoxymethyl)-6-oxabicyclo[3.1.0]hex-3-en-2-one](/img/structure/B14292739.png)
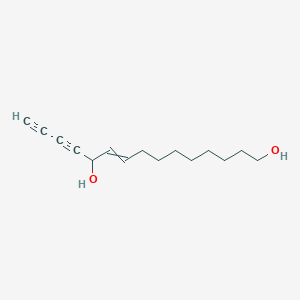
![2,2-Dichloro-3-methylbicyclo[1.1.1]pentane-1-carboxylic acid](/img/structure/B14292749.png)

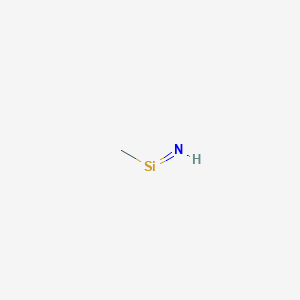

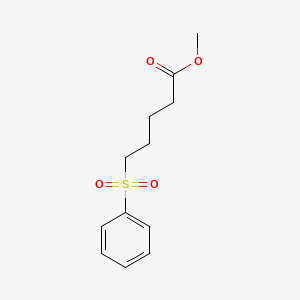
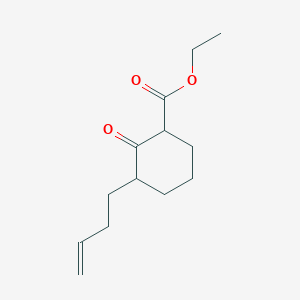
![N-[(4-Chlorophenyl)carbamoyl]ethanethioamide](/img/structure/B14292764.png)

